BMS-935177 is a small molecule compound developed as a reversible inhibitor of Bruton's tyrosine kinase, which is critical in various B-cell malignancies and autoimmune diseases. This compound is part of a class of drugs that target the enzymatic activity of Bruton's tyrosine kinase, aiming to modulate immune responses and inhibit tumor growth. The development of BMS-935177 has been significant due to its potential applications in treating conditions such as rheumatoid arthritis and certain types of cancer.
BMS-935177 was developed by Bristol-Myers Squibb, a pharmaceutical company known for its research in oncology and immunology. The compound was selected for clinical development based on its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models.
BMS-935177 is classified as a reversible inhibitor of Bruton's tyrosine kinase. It belongs to a broader category of small molecule inhibitors that target kinases involved in signal transduction pathways critical for cell proliferation and survival.
The synthesis of BMS-935177 involves several chemical transformations, primarily focusing on the carbazole core structure. The synthetic route typically includes the following steps:
The synthetic process has been optimized for efficiency and yield, often employing techniques such as microwave-assisted synthesis or organocatalysis to improve reaction rates and minimize by-products .
The molecular structure of BMS-935177 features a 9H-carbazole backbone with specific substitutions that enhance its inhibitory activity against Bruton's tyrosine kinase. The key structural components include:
The chemical formula for BMS-935177 is CHNO. Its molecular weight is approximately 337.42 g/mol. The compound's three-dimensional configuration allows it to effectively bind to the active site of Bruton's tyrosine kinase, inhibiting its enzymatic function.
BMS-935177 primarily undergoes reversible binding interactions with Bruton's tyrosine kinase. The mechanism involves:
The inhibition kinetics can be characterized using various biochemical assays, including enzyme activity assays that measure phosphorylation levels in response to treatment with BMS-935177 .
The mechanism of action of BMS-935177 involves competitive inhibition at the active site of Bruton's tyrosine kinase. When the compound binds to the enzyme:
Studies have shown that BMS-935177 exhibits an IC value in the low nanomolar range, indicating high potency against Bruton's tyrosine kinase .
BMS-935177 is characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications to the core structure can significantly affect both solubility and potency .
BMS-935177 has potential applications in various scientific fields, particularly:
BMS-935177 (CAS 1231889-53-4) is a reversible inhibitor of Bruton’s tyrosine kinase (BTK) with the molecular formula C₃₁H₂₆N₄O₃ and a molecular weight of 502.56 g/mol [1] [8]. The compound features a carbazole carboxamide core substituted with a 4-oxo-3,4-dihydroquinazolin-3-yl group at the 4-position and a 2-hydroxypropan-2-yl moiety at the 7-position (Figure 1) [3] [8]. This arrangement creates a planar, polycyclic system that facilitates deep penetration into BTK’s hydrophobic binding pocket.
Key physicochemical properties include:
Table 1: Physicochemical Profile of BMS-935177
Property | Value |
---|---|
Molecular Formula | C₃₁H₂₆N₄O₃ |
Molecular Weight | 502.56 g/mol |
CAS Number | 1231889-53-4 |
Solubility (DMSO) | 100 mg/mL (198.98 mM) |
Aqueous Solubility | Insoluble |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
The synthesis of BMS-935177 employs a convergent strategy anchored by palladium-catalyzed cross-coupling to assemble the carbazole-quinazoline scaffold (Figure 2) [4]. Critical steps include:
Key improvements targeted cost efficiency (reducing Pd catalyst loading) and scalability (replacing cryogenic steps with room-temperature reactions) [3]. A structurally related analog (CAS 1231889-43-2) replaces the quinazolinone with a 6-fluoro-1-oxoisoindolin-2-yl group, demonstrating scaffold versatility [4].
Table 2: Key Synthetic Steps and Optimization Targets
Step | Reaction Type | Optimization Focus |
---|---|---|
Carbazole Formation | Suzuki-Miyaura Coupling | Ligand selection, temperature control |
Hydroxyalkyl Installation | Friedel-Crafts Acylation | Solvent system, Lewis acid catalyst |
Deprotection | Acid hydrolysis | Concentration, reaction time |
BMS-935177’s design emerged from systematic SAR studies of carbazole-based reversible inhibitors [3] [5]. Critical structural determinants include:
Carbazole Core:Serves as a rigid scaffold that occupies BTK’s ATP-binding site. N-Methylation at the carbazole nitrogen reduces activity by 10-fold due to steric clash with Leu408 [3] [5].
C3 Quinazolinone Moiety:Forms hydrogen bonds with hinge residue Met477 (backbone NH) and Glu475 (side chain). Substitution with smaller groups (e.g., pyridone) diminishes potency (IC₅₀ >100 nM) [5].
C1 Carboxamide Group:Acts as a hydrogen bond donor to Thr474. Conversion to ester or nitrile eliminates activity, confirming its role in anchoring the inhibitor [3].
C7 Hydroxyisopropyl Group:Projects into a hydrophobic pocket (Val416, Ala428). Tert-butyl analogs show comparable potency but poorer solubility due to increased lipophilicity [8].
Trifluoromethyl Phenyl Linker:Enhances selectivity over Src-family kinases by exploiting BTK’s unique Gly480 residue. Removal increases off-target activity against Src (IC₅₀ <50 nM) [5] [8].
Table 3: Key SAR Insights for BMS-935177
Structural Region | Role in BTK Inhibition | Impact of Modification |
---|---|---|
Carbazole core | ATP-binding site occupation | Rigidity essential for potency |
C3 Quinazolinone | H-bonding with Met477/Glu475 | Replacement reduces affinity 10-fold |
C1 Carboxamide | H-bond donor to Thr474 | Esterification abolishes activity |
C7 Hydroxyisopropyl | Hydrophobic pocket filling | Larger groups reduce solubility |
Trifluoromethyl phenyl | Selectivity for Gly480 pocket | Removal increases Src inhibition |
BMS-935177 achieves a BTK IC₅₀ of 2.8–3 nM with >50-fold selectivity over Src-family kinases and Tec-family members (Tec IC₅₀ = 13 nM; BMX IC₅₀ = 24 nM) [1] [8]. This profile stems from precise optimization of steric and electronic features validated through co-crystallization studies [5].
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7